Tris(4-bromophenyl)phosphane
Description
Significance in Organometallic Chemistry and Catalysis
Phosphine (B1218219) ligands are fundamental in organometallic chemistry and catalysis due to their unique ability to modulate the properties of metal centers. catalysis.blognumberanalytics.com Their significance stems from several key features:
Electronic Effects : Phosphines act as σ-donors through the lone pair of electrons on the phosphorus atom and can also be π-acceptors. numberanalytics.com This dual electronic nature allows them to stabilize a wide variety of transition metal oxidation states, which is crucial for catalytic cycles. catalysis.blog The electronic properties can be fine-tuned by changing the substituents on the phosphorus atom. numberanalytics.com For instance, electron-donating groups like alkyls increase the electron density on the metal, which can promote processes like oxidative addition. tcichemicals.com Conversely, electron-withdrawing groups, such as the bromo-substituted aryl groups in Tris(4-bromophenyl)phosphane, alter the ligand's electronic profile.
Steric Influence : The size and spatial arrangement (sterics) of the phosphine ligand can be systematically varied to control the coordination environment around the metal. catalysis.blog This steric bulk is a critical factor in influencing the selectivity of a catalytic reaction. tcichemicals.com Indices like the Tolman cone angle are used to quantify the steric footprint of monodentate phosphine ligands. tcichemicals.com
Versatility and Stability : Phosphine ligands form stable complexes with numerous transition metals, particularly late transition metals like palladium, rhodium, and nickel, which are workhorses in catalysis. tcichemicals.comprochemonline.com The ability to easily synthesize a vast library of phosphines with tailored steric and electronic properties makes them exceptionally versatile. catalysis.blogprochemonline.com
This compound serves as a ligand in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. prochemonline.com These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. prochemonline.com While sometimes employed directly as a ligand, this compound's utility is also notable as a precursor. The bromine atoms can be replaced through further reactions, allowing for the synthesis of more complex, functionalized phosphine ligands. liv.ac.uk However, in some contexts, such as certain Heck reactions, unmodified this compound has shown low reactivity, potentially by poisoning the palladium catalyst. liv.ac.uk Its phosphine oxide derivative, tris(4-bromophenyl)phosphine oxide, is also utilized in studies of palladium-catalyzed reactions. liv.ac.uk
Table 2: Applications of this compound in Catalysis
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide to form C-C bonds. sigmaaldrich.com |
| Sonogashira Coupling | A palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.com |
| Negishi Coupling | The cross-coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium. sigmaaldrich.com |
| Heck Reaction | A palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. sigmaaldrich.comliv.ac.uk |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. sigmaaldrich.comwikipedia.org |
Evolution of Phosphane Ligand Design Principles
The development of phosphine (phosphane) ligands has been a central theme in the advancement of homogeneous catalysis over the past several decades. numberanalytics.com The journey began with simple, monodentate ligands and has progressed to highly sophisticated, tailored molecular architectures.
First Generation Ligands : Early catalysis, exemplified by the discovery of Wilkinson's catalyst (RhCl(PPh₃)₃), utilized simple monodentate triarylphosphines like triphenylphosphine (B44618) (PPh₃). numberanalytics.com While effective for certain transformations, these ligands often required harsh reaction conditions and had a limited substrate scope. wikipedia.org
Bidentate and Chiral Ligands : A major leap forward was the development of bidentate phosphines (diphosphines), which chelate to a metal center through two phosphorus atoms. sigmaaldrich.com This chelation often imparts greater stability to the catalytic complex and can influence selectivity. The design of chiral bidentate ligands, such as DIOP, DIPAMP, and BINAP, was a watershed moment, enabling the field of asymmetric catalysis for the synthesis of enantiomerically pure compounds. numberanalytics.comtcichemicals.com The industrial synthesis of L-DOPA using a rhodium catalyst with the chiral ligand DIPAMP highlighted the power of this approach. tcichemicals.com
Sterically Demanding, Electron-Rich Ligands : In the 1990s, a new generation of bulky and electron-rich phosphine ligands emerged, significantly expanding the scope of cross-coupling reactions. wikipedia.orggessnergroup.com The development of dialkylbiaryl phosphine ligands by the Buchwald group, for example, enabled the coupling of previously unreactive substrates like aryl chlorides under mild conditions. wikipedia.org These ligands, such as XPhos and SPhos, possess both large steric bulk and strong electron-donating character, which facilitates key steps in the catalytic cycle, namely oxidative addition and reductive elimination. tcichemicals.comwikipedia.org
Functionalized and Specialized Ligands : Contemporary research focuses on creating ligands with specific functionalities. This includes developing water-soluble phosphines for aqueous-phase catalysis, ligands for specific chemoselectivity in polyfunctional molecules, and ligands immobilized on solid supports for easier catalyst recovery. rsc.orgpolyu.edu.hkresearchgate.net The design of this compound fits within this theme, as its bromo-substituents provide reactive handles for postsynthetic modification, allowing it to serve as a building block for more elaborate ligand structures. liv.ac.uk
The continuous evolution of ligand design is driven by the need for more efficient, selective, and sustainable chemical processes. prochemonline.compolyu.edu.hk By systematically tuning the steric and electronic parameters of phosphine ligands, chemists can exert fine control over the reactivity and selectivity of metal catalysts, enabling the synthesis of complex molecules that would otherwise be difficult to access. numberanalytics.comvu.lt
Scope and Research Objectives of the Outline
This article provides a focused examination of the chemical compound this compound. The primary objective is to situate this specific compound within the broader, evolving landscape of advanced chemical research, particularly in organometallic chemistry and catalysis. The scope is strictly limited to the following areas:
An analysis of the significance of this compound as a representative functionalized triarylphosphine ligand, highlighting its role in foundational catalytic reactions.
A discussion of the overarching principles that have guided the evolution of phosphine ligand design, from early, simple structures to modern, highly tailored systems. This context is used to understand the properties and applications of the title compound.
The article aims to deliver a scientifically accurate and informative overview based on established research findings, adhering strictly to the outlined topics without delving into unrelated areas.
Structure
3D Structure
Properties
IUPAC Name |
tris(4-bromophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRACXJRJFIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Design
Established Synthetic Routes to Tris(4-bromophenyl)phosphane
The preparation of this compound typically relies on the formation of carbon-phosphorus bonds, for which several reliable methods have been developed.
A common and effective method for synthesizing triarylphosphines, including this compound, involves the use of Grignard reagents. This approach utilizes the reaction of an aryl magnesium halide with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃).
The synthesis commences with the preparation of the Grignard reagent, 4-bromophenylmagnesium bromide, from the reaction of 1,4-dibromobenzene (B42075) with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Subsequently, the dropwise addition of a solution of phosphorus trichloride to the Grignard reagent at a controlled temperature, typically around -10 °C, leads to the formation of the desired product. The reaction is then quenched, and the product is isolated and purified, often through column chromatography. This method is widely applicable for the synthesis of various symmetric triarylphosphines nih.gov. For instance, the synthesis of other triarylphosphines, such as those with para-SH or -SMe groups, has been successfully achieved by reacting the corresponding aryl magnesium bromide with PCl₃.
Table 1: Representative Grignard Reagent-Based Synthesis of Triarylphosphines
| Aryl Halide Precursor | Phosphorus Source | Product | Typical Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | PCl₃ | Tris(4-methoxyphenyl)phosphine | ~85 |
| 4-Bromotoluene | PCl₃ | Tris(4-tolyl)phosphine | ~80 |
| 1,4-Dibromobenzene | PCl₃ | This compound | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions.
An alternative to the Grignard-based synthesis is the use of organolithium reagents in a nucleophilic substitution reaction with phosphorus trichloride. This method involves the generation of 4-bromophenyllithium, typically through a lithium-halogen exchange reaction between n-butyllithium and 1,4-dibromobenzene at low temperatures.
The highly reactive 4-bromophenyllithium then acts as a potent nucleophile, displacing the chloride ions from PCl₃ to form the trisubstituted phosphine (B1218219). Careful control of stoichiometry and temperature is crucial to prevent the formation of undesired byproducts. The reaction of PCl₃ with organolithium reagents is a well-established method for preparing a variety of organophosphorus compounds wikipedia.org.
The phosphorus atom in phosphines is susceptible to oxidation, which can be a significant issue during multi-step syntheses or purification. To circumvent this, the phosphorus center can be protected, most commonly by forming a phosphine-borane complex. This is achieved by reacting the phosphine with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂).
The resulting phosphine-borane adduct is significantly more stable towards air and moisture. The deprotection to regenerate the free phosphine is typically accomplished by treating the adduct with an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), morpholine, or diethylamine, often at elevated temperatures nih.govnih.govresearchgate.netnih.gov. The choice of amine and reaction conditions depends on the electronic properties of the phosphine, with aryl-rich phosphine boranes generally being easier to deprotect nih.govnih.gov. This protection-deprotection strategy is invaluable when performing reactions on the aryl rings of this compound that might otherwise be compromised by the reactivity of the phosphine lone pair.
Table 2: Common Reagents for Phosphine Protection and Deprotection
| Process | Reagent | Typical Conditions |
|---|---|---|
| Protection | BH₃·THF or BH₃·SMe₂ | THF, Room Temperature |
| Deprotection | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Toluene, Room Temperature to 60 °C |
| Diethylamine | Neat or in a non-polar solvent, elevated temperature |
Advanced Strategies for Derivatization and Functionalization
The bromine atoms on the phenyl rings of this compound serve as versatile handles for further chemical transformations, allowing for the synthesis of a wide array of functionalized phosphine ligands.
A powerful technique for introducing functional groups onto the aryl rings is the halogen-lithium exchange reaction. By treating this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, one or more of the bromine atoms can be selectively replaced with lithium. This reaction is typically very fast wikipedia.orgharvard.edu.
The resulting lithiated species is a potent nucleophile and can be quenched with various electrophiles. To form a carboxylate linker, the lithiated intermediate is reacted with carbon dioxide (CO₂), followed by an acidic workup to yield the corresponding carboxylic acid derivative, tris(4-carboxyphenyl)phosphane. This transformation is a key step in the synthesis of phosphine-based ligands for metal-organic frameworks and other coordination polymers. The efficiency of the halogen-lithium exchange is influenced by factors such as the stability of the resulting carbanion intermediate wikipedia.org.
The palladium-catalyzed Heck coupling reaction is a versatile method for forming carbon-carbon bonds and can be employed to introduce vinyl or pyridyl groups onto the aromatic rings of this compound organic-chemistry.org. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base organic-chemistry.org.
To synthesize tris(4-vinylphenyl)phosphane, this compound can be reacted with ethylene (B1197577) or a vinylating agent like vinylboronic acid or vinyltributyltin under Heck conditions. Similarly, the synthesis of pyridyl analogues, such as tris(4-(2-pyridyl)phenyl)phosphane, can be achieved by coupling with 2-vinylpyridine. A similar Heck coupling has been successfully demonstrated in the synthesis of tris(4-(pyridine-4-vinyl)phenyl)methylsilane from tris(4-bromophenyl)(methyl)silane and 4-vinylpyridine, highlighting the feasibility of this approach eurjchem.comeurjchem.com. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these transformations researchgate.netbeilstein-journals.org.
Table 3: Examples of Heck Coupling Reactions for Functionalization
| Starting Material | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| This compound | Styrene | Pd(OAc)₂, PPh₃, Base | Tris(4-styrylphenyl)phosphane |
| This compound | 2-Vinylpyridine | Pd(OAc)₂, PPh₃, Base | Tris(4-(2-pyridyl)phenyl)phosphane |
Considerations for Further Assembly in Supramolecular Structures
This compound serves as a crucial tripodal building block, or "synthon," in the bottom-up construction of complex supramolecular architectures. The strategic placement of bromine atoms on the phenyl rings provides reactive sites for post-synthetic modification, enabling the design of precursors for self-assembly into larger, ordered structures such as metal-organic frameworks (MOFs) and discrete molecular cages.
The primary consideration in designing this compound as a precursor for supramolecular assembly lies in the versatility of the carbon-bromine bond. This bond can be readily transformed into other functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a variety of functionalities that can direct the self-assembly process.
Similarly, Sonogashira coupling can be employed to introduce terminal alkyne functionalities. These alkyne-terminated ligands can then be used in subsequent reactions, such as click chemistry or further coupling reactions, to build elaborate supramolecular structures. The rigid nature of the alkyne linker helps in maintaining the structural integrity and predictability of the final assembly.
The choice of functional group to be introduced is dictated by the desired properties and structure of the final supramolecular assembly. Key considerations include:
Coordination Geometry: The nature of the functional group will determine how the ligand coordinates to metal centers. Carboxylates, for example, can exhibit various binding modes (monodentate, bidentate, bridging), which will influence the structure of the resulting metal-organic network.
Ligand Flexibility and Length: The length and flexibility of the appended groups are critical in controlling the size and shape of the pores within a MOF or the cavity of a molecular cage. Longer, more rigid linkers will generally lead to larger cavities.
Intermolecular Interactions: Beyond coordination bonds, other non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the stability and packing of supramolecular structures. The introduced functional groups can be chosen to promote these interactions.
Table 1: Post-Synthetic Modification of this compound for Supramolecular Assembly
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Application in Supramolecular Chemistry |
| Suzuki-Miyaura Coupling | Arylboronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | Biaryl groups, carboxylates, pyridyls, etc. | Formation of functionalized linkers for MOFs and coordination polymers. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., NEt₃), solvent (e.g., THF) | Aryl-alkyne linkages | Creation of rigid, extended ligands for porous materials and molecular cages. |
| Stille Coupling | Organostannane, Pd catalyst | Various organic moieties | Versatile method for introducing a wide range of functional groups. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aryl-amine linkages | Introduction of hydrogen-bonding sites and redox-active centers. |
The phosphine core itself can also participate in coordination to metal centers. This dual functionality—the phosphorus atom as a coordination site and the bromo-phenyl groups as platforms for functionalization—makes this compound a highly versatile precursor in the field of crystal engineering and supramolecular chemistry. The ability to pre-program the ligand with specific functionalities allows for a high degree of control over the resulting supramolecular architecture and its properties.
Electronic and Steric Modulation in Ligand Design
Influence of Bromine Substituents on Electronic Properties
The electronic nature of a phosphane ligand is a critical determinant of the stability and reactivity of its metal complexes. In Tris(4-bromophenyl)phosphane, the three bromine atoms located at the para positions of the phenyl rings exert a significant influence on the ligand's electronic properties. Bromine is an electronegative atom that acts as an electron-withdrawing group through the inductive effect. This effect reduces the electron density on the phosphorus atom, making this compound a weaker σ-donor compared to its unsubstituted counterpart, triphenylphosphane.
The reduced σ-donating ability of this compound, in turn, affects the electronic environment of the metal center to which it is coordinated. A less electron-rich metal center can exhibit altered reactivity in catalytic cycles, for instance, by influencing the rates of oxidative addition and reductive elimination steps. Furthermore, the electron-withdrawing nature of the bromo-substituted aryl groups can enhance the π-acceptor character of the phosphane ligand, allowing it to better stabilize electron-rich metal centers.
Quantitative Assessment of Electronic and Steric Parameters
To quantify the electronic and steric properties of this compound, a combination of computational and experimental techniques can be employed.
Computational Approaches (Density Functional Theory)
Density Functional Theory (DFT) is a powerful computational tool for elucidating the electronic structure of molecules like this compound. DFT calculations can provide valuable insights into parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the ligand, while the LUMO energy is associated with its electron-accepting ability.
For this compound, DFT calculations are expected to show a lower HOMO energy compared to triphenylphosphane, reflecting its reduced σ-donating strength due to the electron-withdrawing bromine substituents. Conversely, the LUMO energy might be stabilized, indicating enhanced π-acidity. The HOMO-LUMO gap is another important parameter that provides information about the chemical reactivity and stability of the molecule.
Experimental Electrochemical Analysis (Cyclic Voltammetry)
Cyclic voltammetry (CV) is an experimental technique used to probe the redox behavior of molecules. For phosphane ligands, CV can provide a measure of their electron-donating ability by determining their oxidation potential. A higher oxidation potential indicates that the ligand is more difficult to oxidize and is, therefore, a weaker electron donor.
It is anticipated that the cyclic voltammogram of this compound would exhibit a higher oxidation potential compared to triphenylphosphane. This is a direct consequence of the electron-withdrawing nature of the bromine atoms, which makes the phosphorus lone pair less available for donation and thus harder to remove via oxidation. While specific CV data for this compound is not widely reported, studies on related halogenated triphenylphosphanes support this expected trend.
Spectroscopic Investigations (UV-Vis Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be influenced by the presence of the bromophenyl groups. The π→π* transitions within the aromatic rings are likely to be the most prominent features in the UV-Vis spectrum.
The electronic effects of the bromine substituents may cause a shift in the absorption maxima compared to triphenylphosphane. However, without specific experimental data, a precise description of the UV-Vis spectrum of this compound remains speculative.
Comparative Analysis with Structurally Related Phosphane Ligands
To better understand the electronic properties of this compound, it is instructive to compare it with other structurally related phosphane ligands. A common benchmark for such comparisons is triphenylphosphane (PPh₃), which lacks substituents on the phenyl rings. Other relevant comparisons include tris(4-chlorophenyl)phosphane and tris(4-fluorophenyl)phosphane, which feature different halogen substituents at the para position.
The electronic properties of these ligands are primarily governed by the electronegativity and inductive/mesomeric effects of the substituents. The general trend for the electron-withdrawing ability of the halogens is F > Cl > Br. Consequently, one would expect the σ-donor strength of the corresponding phosphanes to follow the reverse trend: PPh₃ > P(4-BrC₆H₄)₃ > P(4-ClC₆H₄)₃ > P(4-FC₆H₄)₃.
| Ligand | Tolman Electronic Parameter (χ) (cm⁻¹) |
| Triphenylphosphane (PPh₃) | 2068.9 |
| Tris(4-fluorophenyl)phosphane | 2075.3 |
| Tris(pentafluorophenyl)phosphane | 2090.9 |
This table is interactive and can be sorted.
The data illustrates that more electron-withdrawing substituents lead to a higher Tolman electronic parameter, indicating weaker σ-donation. It is expected that the value for this compound would fall between that of triphenylphosphane and tris(4-fluorophenyl)phosphane.
Impact of Ligand Properties on Metal Coordination and Reactivity
The electronic and steric properties of this compound have a direct impact on its coordination to metal centers and the reactivity of the resulting complexes. The reduced σ-donating ability of this compound can lead to the formation of more electrophilic metal centers. This can be advantageous in catalytic reactions where the activation of substrates is facilitated by a more electron-deficient metal.
For example, in palladium-catalyzed cross-coupling reactions, the use of electron-poor phosphane ligands like this compound can promote the reductive elimination step, which is often the rate-determining step of the catalytic cycle. The enhanced π-acidity of the ligand can also help to stabilize low-valent metal species, which are key intermediates in many catalytic processes.
The steric bulk of this compound, which is comparable to that of triphenylphosphane, also plays a role in its coordination chemistry. The cone angle of the ligand influences the coordination number and geometry of the metal complex, which in turn can affect the selectivity of a catalytic reaction.
Coordination Chemistry and Metal Complex Formation
Formation of Stable Transition Metal Complexes
Phosphine (B1218219) ligands are fundamental in coordination chemistry, renowned for their ability to form stable complexes with a wide range of transition metals, particularly late transition metals like palladium, rhodium, and nickel. Tris(4-bromophenyl)phosphane is no exception, participating in the formation of robust coordination compounds. The stability of these complexes is largely attributed to the strong sigma-donating and pi-accepting characteristics of phosphine ligands. The lone pair of electrons on the phosphorus atom acts as a strong σ-donor to the metal center, while the vacant d-orbitals on the phosphorus can accept electron density from the metal's d-orbitals, creating a synergistic bonding interaction.
Coordination Modes and Geometries in Organometallic Species
As a tertiary phosphine, this compound typically coordinates to metal centers in a monodentate fashion, donating its single lone pair of electrons from the phosphorus atom. This straightforward coordination mode is common for triarylphosphines and leads to predictable geometries in the resulting organometallic species. The specific geometry is determined by the metal's coordination number and electronic configuration. For instance, in four-coordinate complexes, the geometry can be either tetrahedral or square planar, while six-coordinate complexes typically adopt an octahedral geometry.
While this compound itself is monodentate, the broader field of phosphine chemistry includes multidentate ligands that can coordinate in various ways, such as the κ³N,N,N fashion, or even flexible κN,O modes in phosphane oxide ligands sci-hub.cat. The study of these varied coordination behaviors helps to understand the factors governing complex formation, including the steric bulk and electronic nature of the specific phosphine ligand employed sci-hub.cat.
Ligand Field Effects and Electronic Structure of Metal Complexes
The electronic properties of this compound as a ligand have a significant impact on the electronic structure of its metal complexes. Phosphines are classified as σ-donors and π-acceptors . The substituents on the phosphorus atom can modulate these properties. Electron-donating groups, such as alkyls, enhance the electron density on the metal, whereas electron-withdrawing groups, like the bromo-substituted aryl groups in this compound, alter the ligand's electronic profile in the opposite direction .
The presence of the electron-withdrawing bromophenyl groups decreases the σ-donating capacity of the phosphorus atom compared to more basic phosphines like trialkylphosphines. This modification of the ligand's electronic character influences the ligand field splitting of the metal's d-orbitals. A stronger ligand field results in a larger energy gap (Δ) between the t₂g and e_g orbitals in an octahedral complex. The ligand field strength is generally higher for second- and third-row transition metals compared to their first-row counterparts nih.gov. The specific electronic structure of these complexes, including HOMO and LUMO energies, can be investigated and rationalized using computational methods like Density Functional Theory (DFT) nih.gov.
Application in Fischer-Type Carbene Complexes
This compound and its analogues are valuable ligands in the synthesis of Fischer-type carbene complexes. These organometallic compounds, which feature a metal-carbon double bond, are characterized by an electrophilic carbene carbon atom and are typically found with metals in low oxidation states, such as Cr(0) and W(0) wikipedia.orgbaranlab.org.
Novel chromium and tungsten mono- and multi-ethoxycarbene complexes have been successfully synthesized using phosphine substrates analogous to this compound figshare.comcore.ac.ukresearchgate.net. The synthesis generally involves the reaction of a metal carbonyl with an organolithium reagent, followed by alkylation. The resulting Fischer carbene complexes are often stable enough to be purified by chromatography baranlab.org.
The characterization of these carbene adducts relies on a combination of techniques. Spectroscopic data provides critical insights into their structure and bonding, while solid-state structural studies, such as X-ray crystallography, confirm the precise geometry and coordination at the metal center. figshare.comcore.ac.uk These characterization methods are often supported by DFT calculations to provide a more complete understanding of the electronic properties of the complexes figshare.comcore.ac.uk.
Comparative studies between Fischer carbene complexes bearing phosphine ligands and those with analogous amine-based ligands, such as tris(4-bromophenyl)amine (B153671), have revealed important differences in their electronic behavior and coordination chemistry figshare.comcore.ac.ukresearchgate.net. While spectroscopic and structural analyses may show only small differences between the respective multi-carbene complexes, the underlying electronic properties of the heteroatoms (P vs. N) manifest in distinct ways figshare.comcore.ac.uk.
Specifically, the greater electron delocalization of the nitrogen lone pair in the amine ligand was found to affect its coordination ability when reacted with certain metal precursors like [Pt(COD)Cl₂] figshare.comcore.ac.uk. In contrast, the analogous phosphine ligand did not exhibit this behavior, highlighting a fundamental difference in how the heteroatom's lone pair electrons interact with both the carbene functionality and the metal center figshare.comcore.ac.uk. These findings, supported by solid-state structures, spectroscopy, and DFT calculations, underscore the unique role of phosphine ligands in stabilizing and modulating the properties of Fischer-type carbene complexes figshare.comcore.ac.uk.
Catalytic Applications and Mechanistic Insights
Role as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, Tris(4-bromophenyl)phosphane functions as a ligand that coordinates to a metal center, typically palladium, to form a catalytically active complex. The electron-withdrawing nature of the bromo-substituted aryl groups influences the electronic properties of the metal center, which is a key factor in the catalytic cycle. Phosphine (B1218219) ligands are fundamental in organometallic chemistry and catalysis because they can modulate the properties of metal centers. They act as σ-donors and can also be π-acceptors, allowing them to stabilize various oxidation states of transition metals.
This compound is utilized as a ligand in several palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used for the synthesis of biaryls, which are important structural motifs in many functional materials and biologically active compounds. The choice of ligand is critical to the success of the Suzuki-Miyaura reaction, and phosphine ligands like this compound can be employed to modulate the reactivity and stability of the palladium catalyst. libretexts.org The reaction is tolerant of a wide variety of functional groups and generally provides high yields of the desired products.
Aryl bromides are common substrates in Suzuki-Miyaura reactions. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various arylboronic acids using a palladium catalyst. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Organohalide | Organoboron Compound | Catalyst System | Product |
|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com |
| Aryl Bromide | Arylboronic Acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ / KF·2H₂O | Biaryl mit.edu |
| 4-bromochlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | 4-chlorobiphenyl uwindsor.ca |
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a fundamental tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org Phosphine ligands are crucial for the catalytic cycle, and this compound can be utilized in these systems. The reaction is typically carried out under mild conditions and is tolerant of a variety of functional groups. wikipedia.org
The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective couplings when multiple different halides are present in a molecule. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product |
|---|---|---|---|
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Palladium/Copper | bis(4-bromophenyl)acetylene wikipedia.org |
| Aryl Halide | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Aryl-substituted alkyne mdpi.com |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Internal alkyne organic-chemistry.org |
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide to form a carbon-carbon bond. wikipedia.org This reaction is notable for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Phosphine ligands are essential for the palladium-catalyzed variants of this reaction. The choice of ligand can influence the reaction's efficiency and substrate scope. nih.govorganic-chemistry.org
The reaction mechanism is believed to proceed through a standard palladium-catalyzed cross-coupling pathway, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 3: Examples of Negishi Coupling Reactions
| Organohalide | Organozinc Compound | Catalyst System | Product |
|---|---|---|---|
| o-iodotoluene | o-tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Biphenyl (B1667301) wikipedia.org |
| Aryl Chloride | Phenylzinc Bromide | Pd(P(t-Bu)₃)₂ | Aryl-Phenyl product nih.gov |
| Primary Alkyl Bromide | Arylzinc Halide | Pd₂(dba)₃ / PCyp₃ / NMI | Alkyl-Aryl product organic-chemistry.org |
Phosphine ligands like this compound play a critical role in stabilizing the palladium catalyst and enhancing its reactivity throughout the catalytic cycle. The steric and electronic properties of the phosphine ligand are key to this function. enamine.net
Reactivity Enhancement: The electronic properties of the phosphine ligand, modulated by the electron-withdrawing bromo groups in this compound, can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Bulky phosphine ligands can promote the formation of highly reactive, monoligated palladium(0) species, which can facilitate oxidative addition even with less reactive substrates like aryl chlorides. nih.govresearchgate.net Furthermore, interactions between the palladium center and the arene rings of the phosphine ligand can increase electron density at the metal center, further promoting catalyst stability and reactivity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Heterogeneous Catalysis and Confinement Strategies
While this compound is primarily used as a ligand in homogeneous catalysis, the principles of its coordination chemistry can be extended to heterogeneous systems. Immobilizing the palladium-phosphine complex onto a solid support can facilitate catalyst recovery and reuse, which is a significant advantage in industrial processes.
One strategy involves the in situ immobilization of triphenylphosphine (B44618) and palladium nanoparticles within a polymer matrix formed from the palladium-catalyzed coupling of tris(4-bromophenyl)amine (B153671) and benzene-1,4-diboronic acid. rsc.org This creates a heterogeneous catalyst where the phosphine ligand enhances the activity and stability of the palladium nanoparticles. rsc.org Such catalysts have been shown to be highly active and reusable for Suzuki-Miyaura reactions of aryl chlorides and bromides. rsc.org The resulting products can be easily separated without contamination from the ligand or palladium. rsc.org
Phosphine-Functionalized Metal-Organic Frameworks (P-MOFs)
Phosphine-functionalized metal-organic frameworks (P-MOFs) represent a significant advancement in heterogeneous catalysis, merging the high activity and selectivity of homogeneous phosphine-metal catalysts with the stability and recyclability of solid-state materials. researchgate.netnih.gov These porous, crystalline coordination polymers are constructed from metal nodes and organic linkers that have been specifically designed to include phosphine moieties. ethz.chacs.org The incorporation of phosphine groups can be achieved through two primary strategies: de novo synthesis using a phosphine-containing linker or post-synthetic modification (PSM) of a pre-existing MOF. researchgate.net
While direct use of this compound as a linker is not feasible due to the lack of coordinating groups for MOF assembly, it serves as an important precursor. To be integrated into a MOF structure, the phenyl rings of the phosphine would need to be functionalized with coordinating groups, such as carboxylic acids. For example, a derivative like (4-(diphenylphosphino)phenyl)dicarboxylic acid is a common building block for P-MOFs. The resulting frameworks possess well-defined, isolated phosphine sites within their porous structure, which can then be metalated to create single-site heterogeneous catalysts. rsc.org
The primary advantage of immobilizing phosphine-metal complexes within a MOF is the prevention of catalyst dimerization or aggregation, a common deactivation pathway in homogeneous systems. researchgate.net Furthermore, the crystalline nature of P-MOFs allows for precise structural characterization of the catalytic sites. acs.org The phosphine units within the framework act as solid ligands, binding to transition metals like palladium, rhodium, or iridium to catalyze a variety of organic transformations. ethz.chrsc.org
Table 1: Synthetic Strategies for Phosphine-Functionalized MOFs
| Synthesis Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Direct Synthesis | Utilizes organic linkers that already contain phosphine functional groups for the initial MOF assembly. researchgate.net | Uniform distribution of phosphine sites throughout the framework. | Synthesis of functionalized linkers can be complex; potential for phosphine oxidation during solvothermal synthesis. acs.org |
| Post-Synthetic Modification (PSM) | A pre-synthesized MOF is chemically modified to introduce phosphine groups, often starting with an amino-functionalized framework. ethz.ch | Allows for the use of well-established MOF platforms; avoids exposing the phosphine to harsh synthesis conditions. | Functionalization may be limited to the surface or easily accessible pores; can be difficult to achieve complete conversion. researchgate.net |
Confinement Effects on Phosphine Reactivity and Selectivity
The porous architecture of materials like MOFs creates unique microenvironments where catalytic reactions can occur. When a phosphine-metal complex, such as one containing this compound, is situated within these pores, its reactivity and selectivity can be significantly altered by "confinement effects." nih.govnih.gov These effects arise from the spatial constraints and specific chemical environment imposed by the host framework on the encapsulated catalyst and reacting substrates. rsc.org
Confinement can influence catalysis in several ways:
Size and Shape Selectivity: The pore dimensions of a MOF can act as a molecular sieve, allowing reactants of a certain size and shape to access the active sites while excluding others. This can lead to highly selective transformations, favoring the formation of linear products over bulkier, branched isomers in reactions like hydroformylation. nih.gov
Transition State Stabilization: The framework's interior can interact with and stabilize specific transition states, thereby lowering the activation energy for a desired reaction pathway and enhancing catalytic rates. nih.gov
Increased Effective Concentration: By trapping reactants within the pores, the local concentration around the catalytic site is increased, which can accelerate the reaction rate compared to a homogeneous solution. rsc.org
Catalyst Isolation and Stability: The isolation of individual catalytic centers within the MOF's pores prevents bimolecular deactivation pathways, enhancing the catalyst's stability and lifetime. rsc.org
For a catalyst bearing the this compound ligand, confinement within a MOF could sterically control which substrates can approach the metal center, potentially leading to regioselectivity that differs from that observed in homogeneous solution. The well-defined pore environment can dictate the orientation of the substrate relative to the catalyst, guiding the reaction toward a specific product. nih.govrsc.org
Mechanistic Investigations of Catalytic Cycles
This compound is an invaluable tool for mechanistic studies of catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The general mechanism for these reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgnih.gov The phosphine ligand plays a critical role in each of these steps by modulating the electronic and steric properties of the palladium center. nih.gov
Electron Transfer Processes in Catalytic Systems
Electron transfer is fundamental to the key steps of oxidative addition and reductive elimination in catalytic cycles. The electronic properties of the phosphine ligand directly influence these processes. mdpi.com Phosphines act as σ-donors through the phosphorus lone pair and can also be π-acceptors.
This compound, with its electron-withdrawing bromo substituents, reduces the electron-donating ability of the phosphorus atom compared to ligands like triphenylphosphine. This has significant consequences for the catalytic cycle:
Oxidative Addition: A less electron-rich palladium center, resulting from coordination with an electron-withdrawing phosphine, is generally more electrophilic. This can facilitate the oxidative addition step, where the metal center accepts electrons from the substrate (e.g., an aryl halide).
Reductive Elimination: This final step is often promoted by more electron-rich metal centers. Therefore, an electron-withdrawing ligand like this compound might slow down the reductive elimination step. However, the steric bulk of the ligand can also play a crucial role in promoting this step by bringing the two organic groups into close proximity for bond formation. nih.gov
The balance between these electronic effects is critical. The ligand's ability to stabilize the various oxidation states of the metal (e.g., Pd(0) and Pd(II)) throughout the cycle is essential for an efficient catalytic turnover.
Role of Ligand-Metal Interactions in Reaction Pathways
The ligand-metal bond in a this compound-palladium complex is characterized by:
σ-Donation: The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital on the palladium center, forming a σ-bond. The electron-withdrawing nature of the bromophenyl groups decreases the basicity of the phosphine, leading to weaker σ-donation compared to more electron-rich phosphines.
π-Backbonding: The metal can donate electron density from its filled d-orbitals back into empty σ* orbitals of the phosphorus-carbon bonds. This π-acceptor character of the phosphine ligand helps to stabilize electron-rich, low-valent metal centers like Pd(0).
These interactions dictate the geometry of the catalytic complex and the stability of key intermediates. For instance, the number of phosphine ligands coordinated to the palladium center can influence whether the reaction proceeds through a neutral or cationic pathway. The steric bulk of the ligand affects the coordination number of the metal, with bulkier ligands favoring lower coordination numbers, which can create vacant sites necessary for substrate binding and subsequent reaction steps. nih.gov The specific electronic nature of the this compound ligand fine-tunes the reactivity of the metal center, influencing the energy barriers for oxidative addition and reductive elimination, and ultimately controlling the efficiency and selectivity of the catalytic process.
Advanced Spectroscopic and Computational Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity and purity of tris(4-bromophenyl)phosphane in solution. Both ¹H and ³¹P NMR spectra offer distinct insights into the molecular framework. Purity validation by NMR spectroscopy is essential to confirm the absence of unreacted precursors and byproducts from its synthesis .
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, consistent with the presence of the three 4-bromophenyl rings. Due to the symmetry of the molecule, the four protons on each aromatic ring are chemically non-equivalent, appearing as two distinct sets of signals. The protons ortho to the phosphorus atom (Hₒ) and the protons meta to the phosphorus atom (Hₘ) are expected to give rise to a pair of doublets.
The chemical shifts are influenced by the electron-withdrawing nature of both the bromine atom and the phosphane group. The coupling between adjacent aromatic protons (³JHH) typically results in doublet splitting patterns. Furthermore, coupling to the phosphorus atom (JHP) can introduce additional splitting, although this is often more pronounced for the ortho protons (³JHP) than the meta protons (⁴JHP).
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Expected Coupling Constants (Hz) |
| Hₒ (ortho to P) | ~7.2 - 7.4 | Doublet of doublets (dd) or Multiplet (m) | ³JHH: 7-9, ³JHP: 5-8 |
| Hₘ (meta to P) | ~7.5 - 7.7 | Doublet of doublets (dd) or Multiplet (m) | ³JHH: 7-9, ⁴JHP: <2 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented are typical estimated values based on analogous compounds.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a highly sensitive and definitive method for characterizing phosphorus-containing compounds huji.ac.il. Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, making it an excellent tool for structural analysis and reaction monitoring huji.ac.il.
For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift for tertiary phosphines is influenced by the electronic nature of the substituents on the phosphorus atom researchgate.net. The electron-withdrawing bromo-substituted aryl groups in this compound are expected to shift the ³¹P signal downfield compared to triphenylphosphine (B44618) (δ ≈ -5 ppm) uni-muenchen.de. The monitoring of reactions via ³¹P NMR is crucial to track phosphine (B1218219) coordination in catalytic applications .
Table 2: Expected ³¹P NMR Chemical Shift for this compound
| Compound | Solvent | Expected Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | -4 to -8 |
Note: The chemical shift is referenced to an external standard of 85% H₃PO₄. The value is an estimate based on trends observed for halogenated triarylphosphines.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition. The technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion [M]⁺•.
Due to the presence of three bromine atoms, the mass spectrum of this compound exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a distinctive cluster of peaks for the molecular ion, with the major peaks corresponding to the different combinations of these isotopes. The most intense peaks in the cluster for the [C₁₈H₁₂Br₃P]⁺• ion would be expected around m/z 496, 498, 500, and 502.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical step in the characterization of a newly synthesized batch of the compound, confirming its purity and identity .
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Isotope Combination | Calculated m/z |
| C₁₈H₁₂⁷⁹Br₃P | [M]⁺• | 495.8227 |
| C₁₈H₁₂⁷⁹Br₂⁸¹BrP | [M]⁺• | 497.8206 |
| C₁₈H₁₂⁷⁹Br⁸¹Br₂P | [M]⁺• | 499.8186 |
| C₁₈H₁₂⁸¹Br₃P | [M]⁺• | 501.8165 |
X-ray Diffraction Studies for Solid-State Structural Determination
Table 4: Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| P-C Bond Length | ~1.83 Å |
| C-Br Bond Length | ~1.90 Å |
| C-P-C Bond Angle | ~102° |
| Molecular Geometry | Trigonal Pyramidal |
Density Functional Theory (DFT) in Predicting and Interpreting Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. For this compound, DFT calculations are instrumental in understanding its electronic characteristics, which are key to its function as a ligand in organometallic chemistry nih.gov. Functionals like B3LYP are commonly employed for such calculations nih.gov.
Electron Density Distribution and Donor-Acceptor Capacity
DFT calculations can map the electron density distribution across the this compound molecule. This reveals regions of high and low electron density, providing insight into the molecule's reactivity and intermolecular interactions. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.
For phosphine ligands, the HOMO is typically localized on the lone pair of the phosphorus atom, which is responsible for its σ-donor properties . The LUMOs are generally associated with the π* orbitals of the aromatic rings. The electron-withdrawing nature of the bromine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted triphenylphosphine. This reduction in the HOMO energy level decreases the σ-donor capacity of the phosphine, making it a weaker Lewis base. Conversely, the electron-withdrawing substituents enhance the π-acceptor character of the ligand by making the P-C σ* orbitals more accessible for back-donation from a metal center. This modulation of donor-acceptor properties is fundamental to the application of this compound in catalysis . DFT calculations combined with X-ray crystallographic analysis can reveal charge separation within the molecule, which can be crucial for understanding its properties in the solid state man.ac.uk.
Modeling Electron Correlation Effects
In the computational characterization of this compound and its derivatives, accurately modeling the effects of electron correlation is crucial for obtaining reliable predictions of their electronic structure, properties, and reactivity. Electron correlation pertains to the interaction and correlated motion of electrons within a molecule, a factor that is approximated in simpler computational methods like the Hartree-Fock (HF) theory. To achieve higher accuracy, more sophisticated post-Hartree-Fock methods are employed.
These advanced methods account for the instantaneous repulsion between electrons, which is averaged in the mean-field approach of HF. For molecules like this compound, which contain a significant number of electrons and heavy atoms like bromine, both dynamic and static correlation effects can be important. Dynamic correlation arises from the electrons' continuous efforts to avoid each other, while static correlation becomes significant in cases of near-degeneracy of electronic states, for instance, in bond-breaking processes or for certain excited states.
A variety of post-Hartree-Fock methods can be applied to investigate these effects in derivatives of this compound. These include Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.org The choice of method often represents a compromise between computational cost and the desired level of accuracy. For instance, second-order Møller-Plesset perturbation theory (MP2) is a common starting point for including dynamic correlation in systems of this size. For more demanding applications requiring higher accuracy, methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) are considered the "gold standard," though they come with a significantly higher computational expense.
Theoretical studies on related triarylphosphines have demonstrated the importance of including electron correlation for the accurate prediction of molecular properties. For example, in studies of other substituted triarylphosphines, Density Functional Theory (DFT) functionals that include a portion of exact exchange from Hartree-Fock theory are often used to implicitly account for some correlation effects, proving effective for predicting geometries and electronic properties. nih.gov However, for a more explicit and systematic treatment of electron correlation, the aforementioned post-Hartree-Fock methods are indispensable.
The table below summarizes some of the key post-Hartree-Fock methods applicable to the study of this compound derivatives, highlighting their main features.
| Method | Acronym | Key Feature | Typical Application |
| Møller-Plesset Perturbation Theory | MPn | Adds dynamic correlation to the HF reference. | Geometries, interaction energies. |
| Configuration Interaction | CI | Variationally solves the electronic Schrödinger equation. | Potential energy surfaces, excited states. |
| Coupled Cluster Theory | CC | Includes electron correlation effects to high order. | High-accuracy energy calculations. |
Conformational Analysis and Steric Hindrance
The conformational landscape and steric profile of this compound are defining features that dictate its reactivity and coordination chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of this molecule and quantifying its steric bulk.
Conformational Analysis:
The resulting conformers are typically characterized by the torsional angles between the phenyl rings and the phosphorus lone pair or a reference P-C bond. The interplay of electronic effects, such as conjugation between the phenyl rings and the phosphorus atom, and steric interactions between adjacent rings governs the relative energies of these conformers. For para-substituted triarylphosphines like the title compound, the steric clash between the rings is a dominant factor.
Steric Hindrance:
The steric bulk of phosphine ligands is a critical parameter in coordination chemistry and catalysis, influencing reaction rates and selectivities. Several quantitative descriptors have been developed to characterize the steric hindrance of phosphines. Two of the most common are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
Tolman Cone Angle (θ): This parameter provides a measure of the solid angle occupied by the ligand at a defined distance from the central phosphorus atom.
Percent Buried Volume (%Vbur): This descriptor calculates the percentage of the volume of a sphere around a coordinated metal atom that is occupied by the ligand.
Computational methods are routinely used to calculate these steric parameters. For this compound, the cone angle and buried volume can be determined from its computationally optimized geometry. These values can then be compared to those of other phosphine ligands to rank their relative steric demands. Studies on a range of phosphine ligands have shown that even remote substituents can influence the steric environment around the metal center. nih.gov The bromo-substituents in the para position of the phenyl rings in this compound are expected to have a measurable impact on its steric profile compared to unsubstituted triphenylphosphine.
The following interactive data table presents computationally derived steric parameters for triphenylphosphine, which serves as a reference for contextualizing the steric profile of its brominated derivative.
| Compound | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) |
| Triphenylphosphine | 145° | 29.6% |
Note: The values for this compound would require specific computational studies for their precise determination.
Emerging Research Directions and Future Perspectives
Integration in Advanced Materials Science
The functionalizability of Tris(4-bromophenyl)phosphane makes it a promising precursor for novel organic electronic materials. The bromine atoms act as synthetic handles, allowing for the attachment of various functional groups through well-established cross-coupling reactions, thereby enabling the fine-tuning of electronic and physical properties.
In the field of OLEDs, host materials play a critical role in the emissive layer by facilitating efficient energy transfer to the light-emitting dopants. Phosphine (B1218219) oxide derivatives are recognized for their high chemical and thermal stability, which are crucial for the longevity and performance of OLED devices noctiluca.eu. Materials used in phosphorescent OLEDs (PHOLEDs) require high triplet energy to prevent energy back-transfer from the emitter, and bipolar charge transport properties are vital for balancing charge carriers in the emitting layer noctiluca.euossila.comep2-bayreuth.de.
This compound can be readily oxidized to its corresponding phosphine oxide. This phosphine oxide core can then be further functionalized by replacing the bromine atoms with charge-transporting moieties, such as carbazole (B46965) derivatives, to create bipolar host materials. For instance, research on phosphine sulfide-based bipolar hosts, which are chemically similar to phosphine oxides, has shown their suitability for blue PHOLEDs due to high triplet energy levels (ET) exceeding 3.0 eV nih.gov. The synthesis of such materials often involves precursors like 9-(4-bromophenyl)-9H-carbazole, highlighting a synthetic pathway where this compound could be modified to incorporate carbazole units, thereby creating high-performance host materials nih.gov.
Table 1: Key Properties for OLED Host Materials and the Potential of this compound Derivatives
| Property | Requirement for High-Performance OLEDs | Potential Role of this compound Derivatives |
|---|---|---|
| High Triplet Energy (ET) | Must be higher than the emitter to ensure efficient phosphorescence. | The phosphine oxide core is known to contribute to high ET. |
| Bipolar Charge Transport | Balanced transport of both holes and electrons to the emissive zone. | Functionalization at the bromo-positions allows for the attachment of both hole-transporting and electron-transporting units. |
| Thermal Stability | High glass transition temperature (Tg > 100°C) and decomposition temperature (Td > 400°C) to ensure device longevity noctiluca.eu. | The rigid aromatic structure of the parent molecule provides a stable foundation. |
| Morphological Stability | Amorphous nature to prevent crystallization and ensure stable film morphology noctiluca.eu. | The non-planar, propeller-like structure can inhibit crystallization. |
The development of efficient and stable hole-transporting materials (HTMs) is a key challenge in the advancement of perovskite solar cells (PSCs) mdpi.comnih.govfrontiersin.org. While much research has focused on nitrogen-based compounds like Tris(4-bromophenyl)amine (B153671), the phosphorus-containing analogue, this compound, represents an underexplored alternative wikipedia.org. The core function of an HTM is to efficiently extract and transport holes from the perovskite layer to the electrode nih.govresearchgate.net.
Derivatives of this compound could be designed as HTMs. The synthetic versatility of the C-Br bonds allows for the introduction of moieties known to facilitate hole transport, such as triphenylamine (B166846) or thiophene (B33073) units, through reactions like Suzuki or Buchwald-Hartwig coupling. The central phosphorus atom would influence the molecule's spatial arrangement and electronic properties, potentially leading to materials with high hole mobility and appropriate energy level alignment with the perovskite valence band mdpi.comfrontiersin.org. This strategic functionalization offers a pathway to novel, dopant-free HTMs with tailored properties for enhanced PSC performance and stability.
Design of Multifunctional Phosphane Ligands
This compound is an ideal scaffold for constructing multifunctional phosphane ligands. The three bromo-substituents serve as reactive sites for post-synthetic modification, allowing the molecule to be elaborated into more complex structures sjzchem-pharm.com. This approach enables the creation of ligands where the phosphane group coordinates to a metal center for catalysis, while other functionalities introduced at the periphery can impart new properties.
For example, through Suzuki-Miyaura cross-coupling reactions, the bromo-groups can be replaced with other chemical moieties to create:
Immobilized Catalysts : By reacting with partners like benzene-1,4-diboronic acid, the phosphane can be incorporated into a porous organic polymer. This strategy has been demonstrated with the analogous Tris(4-bromophenyl)amine to create polymers that trap and immobilize palladium nanoparticles, resulting in a highly active and reusable heterogeneous catalyst for Suzuki-Miyaura reactions rsc.org. A similar approach with the phosphane could create solid-supported ligands that prevent catalyst leaching and simplify product purification rsc.org.
Ligands with Sensory Units : Functional groups capable of molecular recognition or environmental sensing (e.g., fluorophores) can be attached. This would create ligands that can report on the status of a catalytic reaction or detect the presence of specific analytes.
Bidentate or Pincer Ligands : The introduction of additional donor groups (e.g., other phosphines, amines, or N-heterocyclic carbenes) can convert the initially monodentate this compound into a multidentate chelating ligand, offering enhanced stability and control over the catalytic metal center.
Theoretical Predictions and Computational Material Design
Computational chemistry provides powerful tools for predicting the properties of new materials before their synthesis, accelerating the design process. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are instrumental in understanding the electronic structure of molecules like this compound arxiv.orgresearchgate.net.
These calculations can determine key electronic parameters that govern the molecule's behavior in electronic devices and as a ligand.
Table 2: Computed Properties and Their Significance for this compound
| Computed Property | Typical Value/Descriptor | Significance in Material/Ligand Design |
|---|---|---|
| Molecular Formula | C₁₈H₁₂Br₃P nih.gov | Basic identifying information. |
| Molecular Weight | 499.0 g/mol nih.gov | Basic physical property. |
| HOMO Energy | Calculated via DFT | Relates to the ionization potential and hole-donating ability. Crucial for designing HTMs and predicting reactivity researchgate.net. |
| LUMO Energy | Calculated via DFT | Relates to the electron affinity and electron-accepting ability. Important for designing electron-transporting materials and host materials researchgate.net. |
| HOMO-LUMO Gap | Calculated via DFT | Determines the molecule's electronic excitation energy and influences its optical properties and stability researchgate.net. |
| Electrostatic Potential Map | Calculated via DFT/HF | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. |
| Tolman Cone Angle | Estimated from geometry | Quantifies the steric bulk of the phosphane ligand, which is critical for controlling selectivity in catalysis . |
By computationally screening virtual libraries of derivatives—where the bromine atoms are replaced by various functional groups—researchers can identify candidates with optimized electronic properties (e.g., a specific HOMO-LUMO gap for an OLED application) or steric profiles (for a selective catalytic reaction) before committing to laboratory synthesis.
Sustainable Synthesis and Catalysis with this compound Derivatives
A significant trend in modern chemistry is the development of sustainable processes, often involving catalysis in environmentally benign solvents like water. While this compound itself is not water-soluble, its functionalizable nature allows for the synthesis of derivatives that are.
By converting the bromo-groups to sulfonic acid salts (—SO₃⁻Na⁺) or polyethylene (B3416737) glycol (PEG) chains, new water-soluble phosphine ligands can be created researchgate.net. These ligands can be used in aqueous-phase catalysis, which simplifies catalyst recovery and reuse—the catalyst remains in the aqueous phase while the organic product is easily separated organic-chemistry.org. Palladium complexes with water-soluble phosphine ligands have shown high activity for cross-coupling reactions like the Suzuki-Miyaura coupling in aqueous media researchgate.netmit.edu. The development of such catalysts is a key goal in green chemistry, as it can reduce the reliance on volatile organic compounds (VOCs).
Furthermore, the use of this compound derivatives in highly efficient catalytic systems that operate at low catalyst loadings and at room temperature contributes to sustainability by minimizing energy consumption and waste generation nih.gov. The design of robust ligands that lead to long-lived, highly active catalysts is a central theme in the future of sustainable chemical synthesis acs.orgepa.gov.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tris(4-bromophenyl)phosphane, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where triphenylphosphine reacts with 4-bromophenyl Grignard reagents. Purification is achieved through column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Purity validation involves ¹H/³¹P NMR spectroscopy to confirm the absence of unreacted precursors and byproducts. Mass spectrometry (MS) or high-resolution MS (HRMS) provides molecular ion confirmation. For structural verification, compare experimental SMILES (
P(C1=CC=C(Br)C=C1)(C2=CC=C(Br)C=C2)C3=CC=C(Br)C=C3) and InChIKey with databases .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : The compound is classified under GHS Warning (H315, H319, H335) for skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, fume hood) and avoid inhalation. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition. Spill management requires neutralization with sand or vermiculite, followed by disposal as hazardous waste .
Q. How can researchers characterize the electronic properties of this compound for ligand design?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density distribution and donor-acceptor capacity. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can model electron correlation effects. Experimentally, cyclic voltammetry (CV) assesses redox behavior, while UV-Vis spectroscopy evaluates π→π* transitions in the bromophenyl groups .
Advanced Research Questions
Q. How can contradictions between X-ray crystallography and NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ligand fluxionality in coordination complexes). Use variable-temperature NMR to detect conformational changes. For X-ray structures, refine models using SHELXL with high-resolution data (≤1.0 Å) and validate against Hirshfeld surfaces. Cross-validate with DFT-optimized geometries to reconcile bond-length mismatches .
Q. What experimental design considerations are critical for studying this compound in transition-metal catalysis?
- Methodological Answer : Optimize ligand-to-metal ratios (e.g., 1:1 or 2:1) to balance steric bulk and catalytic activity. Monitor reactions via ³¹P NMR to track phosphine coordination. For air-sensitive complexes (e.g., Ni⁰ or Ruᴵᴵ), use Schlenk lines or gloveboxes. Compare turnover frequencies (TOF) with analogs (e.g., Tris(4-methoxyphenyl)phosphane) to assess electronic effects .
Q. How do computational methods like DFT address challenges in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) models oxidative addition/reductive elimination steps. Incorporate solvent effects via COSMO-RS. Validate transition states with intrinsic reaction coordinate (IRC) analysis. For bulky substrates, use M06-2X to account for dispersion forces. Compare computed activation energies with experimental Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
